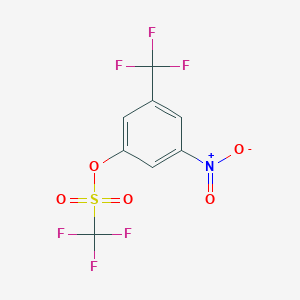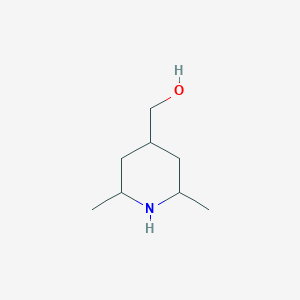
(2,6-Dimethylpiperidin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Dimethylpiperidin-4-yl)methanol is an organic compound with the molecular formula C8H17NO It is a derivative of piperidine, a six-membered heterocyclic amine, where the 2 and 6 positions are substituted with methyl groups and the 4 position is substituted with a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethylpiperidin-4-yl)methanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of 2,6-dimethyl-4-piperidone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. This method uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure to reduce the ketone or aldehyde precursor to the desired alcohol. This process is scalable and can be optimized for large-scale production.
化学反応の分析
Types of Reactions: (2,6-Dimethylpiperidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding amine using reducing agents like LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.
Common Reagents and Conditions:
Oxidation: CrO3, PCC, or potassium permanganate (KMnO4) in solvents like acetone or dichloromethane (DCM).
Reduction: NaBH4 or LiAlH4 in THF or ethanol.
Substitution: SOCl2 or phosphorus tribromide (PBr3) in DCM or chloroform.
Major Products:
Oxidation: 2,6-Dimethyl-4-piperidone or 2,6-dimethyl-4-piperidinecarboxaldehyde.
Reduction: 2,6-Dimethylpiperidine.
Substitution: 2,6-Dimethyl-4-chloropiperidine.
科学的研究の応用
(2,6-Dimethylpiperidin-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of (2,6-Dimethylpiperidin-4-yl)methanol depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The hydroxyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity. The methyl groups at positions 2 and 6 provide steric hindrance, influencing the compound’s overall conformation and interaction with molecular targets.
類似化合物との比較
2,6-Dimethylpiperidine: Lacks the hydroxymethyl group, making it less polar and less reactive in certain chemical reactions.
4-Hydroxypiperidine: Lacks the methyl groups at positions 2 and 6, resulting in different steric and electronic properties.
2,2-Dimethylpiperidin-4-yl)methanol: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness: (2,6-Dimethylpiperidin-4-yl)methanol is unique due to the presence of both methyl groups and a hydroxymethyl group, which confer distinct steric and electronic properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
特性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC名 |
(2,6-dimethylpiperidin-4-yl)methanol |
InChI |
InChI=1S/C8H17NO/c1-6-3-8(5-10)4-7(2)9-6/h6-10H,3-5H2,1-2H3 |
InChIキー |
DEAMSLZUEGXIFC-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CC(N1)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


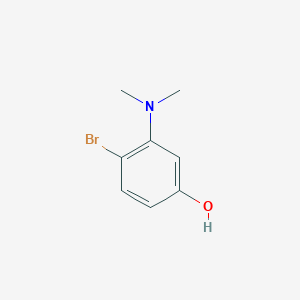
![1-O-benzyl 4-O-tert-butyl (3aR,6S,6aS)-6-hydroxy-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1,4-dicarboxylate](/img/structure/B12331000.png)


![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12331029.png)
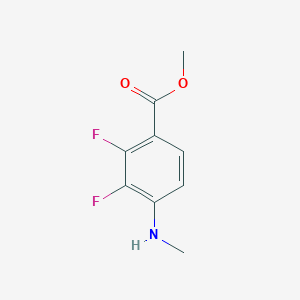
![5-Bromoindolo[3,2,1-jk]carbazole](/img/structure/B12331035.png)

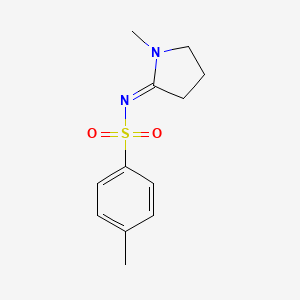
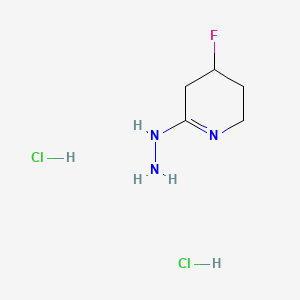
![Methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B12331052.png)
![Methyl 2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetate](/img/structure/B12331061.png)

